2-(2,5-Dimethoxybenzoyl)oxazole
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Overview
Description
2-(2,5-Dimethoxybenzoyl)oxazole is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxybenzoyl)oxazole typically involves the condensation of 2,5-dimethoxybenzoyl chloride with oxazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of magnetic nanocatalysts has also been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxybenzoyl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-(2,5-Dimethoxybenzoyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being explored as a potential drug candidate due to its biological activities.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxybenzoyl)oxazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
2-(2,5-Dimethoxybenzoyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-8-3-4-10(16-2)9(7-8)11(14)12-13-5-6-17-12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPHQAMQKMBAQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642117 |
Source
|
Record name | (2,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-34-4 |
Source
|
Record name | (2,5-Dimethoxyphenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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